molecular formula C10H7Cl2F3O2 B1620843 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 680215-64-9

2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B1620843
CAS No.: 680215-64-9
M. Wt: 287.06 g/mol
InChI Key: VHOLGURUOOMPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid is an organic compound that belongs to the class of chlorinated aromatic carboxylic acids. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzene and propanoic acid derivatives.

    Coupling Reaction: The chlorinated aromatic compound is then coupled with a propanoic acid derivative using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions in continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing chlorine.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, making it a valuable compound for studying biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)benzoic Acid: Similar structure but lacks the propanoic acid moiety.

    3-chloro-4-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid.

    4-(trifluoromethyl)phenylboronic Acid: Lacks the chlorine atoms and has a boronic acid group.

Uniqueness

2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid is unique due to the presence of both chlorine and trifluoromethyl groups on the aromatic ring, combined with a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3O2/c11-7-4-6(10(13,14)15)2-1-5(7)3-8(12)9(16)17/h1-2,4,8H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLGURUOOMPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381842
Record name 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680215-64-9
Record name 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Reactant of Route 3
Reactant of Route 3
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Reactant of Route 4
Reactant of Route 4
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Reactant of Route 5
Reactant of Route 5
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Reactant of Route 6
Reactant of Route 6
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.